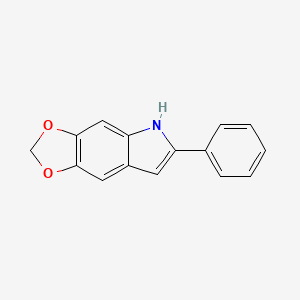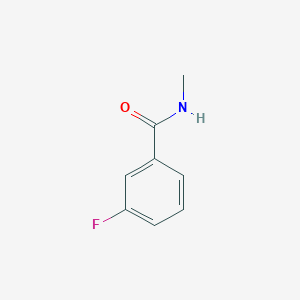
(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide is a quaternary ammonium compound known for its surfactant properties. It is characterized by a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium head, making it useful in various applications, including detergents, disinfectants, and emulsifiers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of dodecyldimethylamine with alpha-methylphenacyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
化学反应分析
Types of Reactions
(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolates are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Production of amines or other reduced derivatives.
Substitution: Formation of substituted quaternary ammonium compounds.
科学研究应用
Chemistry
In chemistry, (R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide is used as a phase transfer catalyst, facilitating reactions between aqueous and organic phases. It is also employed in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology
In biological research, this compound is used as a surfactant in the preparation of liposomes and other vesicular systems. It aids in the solubilization of membrane proteins and the disruption of cell membranes for various experimental purposes.
Medicine
In medicine, this compound is explored for its antimicrobial properties. It is used in formulations for disinfectants and antiseptics, providing broad-spectrum activity against bacteria, fungi, and viruses.
Industry
Industrially, this compound is utilized in the formulation of detergents, fabric softeners, and antistatic agents. Its surfactant properties make it valuable in enhancing the cleaning efficiency and stability of various products.
作用机制
The mechanism of action of (R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide involves its interaction with cell membranes. The hydrophobic dodecyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The quaternary ammonium head interacts with negatively charged components of the cell membrane, enhancing its antimicrobial activity. This disruption of membrane structure and function is the primary mode of action against microbial cells.
相似化合物的比较
Similar Compounds
Dodecyltrimethylammonium bromide: Similar in structure but with a trimethylammonium head instead of the alpha-methylphenacyl group.
Cetyltrimethylammonium bromide: Contains a longer cetyl chain, providing different surfactant properties.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, widely used as a disinfectant.
Uniqueness
(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide is unique due to its specific alpha-methylphenacyl group, which imparts distinct physicochemical properties and biological activity. This structural feature enhances its interaction with biological membranes and provides a broader spectrum of antimicrobial activity compared to other quaternary ammonium compounds.
属性
CAS 编号 |
57155-63-2 |
|---|---|
分子式 |
C23H40BrNO |
分子量 |
426.5 g/mol |
IUPAC 名称 |
dodecyl-dimethyl-[(2R)-1-oxo-1-phenylpropan-2-yl]azanium;bromide |
InChI |
InChI=1S/C23H40NO.BrH/c1-5-6-7-8-9-10-11-12-13-17-20-24(3,4)21(2)23(25)22-18-15-14-16-19-22;/h14-16,18-19,21H,5-13,17,20H2,1-4H3;1H/q+1;/p-1/t21-;/m1./s1 |
InChI 键 |
BWLHHTQHGKWCGX-ZMBIFBSDSA-M |
SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-] |
手性 SMILES |
CCCCCCCCCCCC[N+](C)(C)[C@H](C)C(=O)C1=CC=CC=C1.[Br-] |
规范 SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


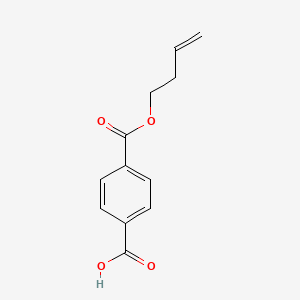
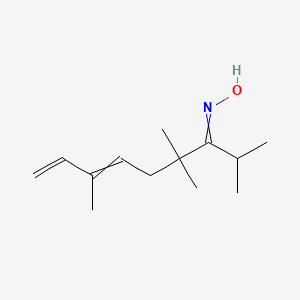
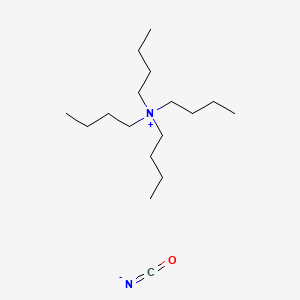
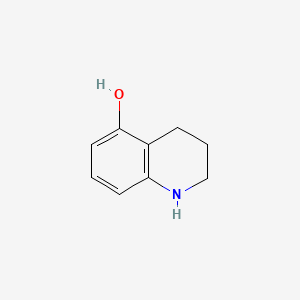
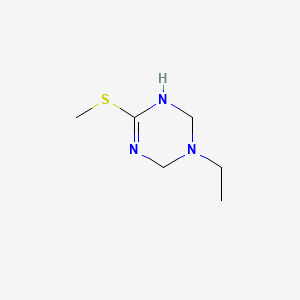
![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)


